2-(2,5-Dichlorobenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

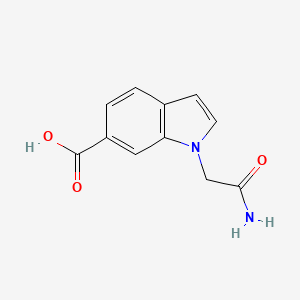

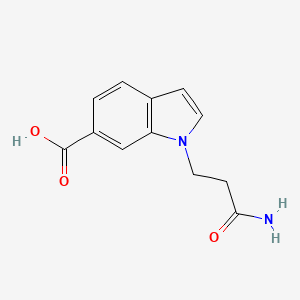

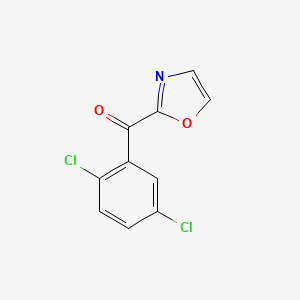

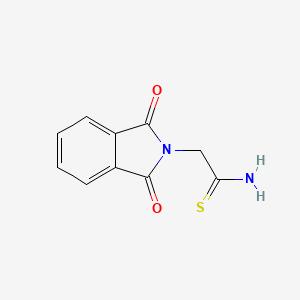

2-(2,5-Dichlorobenzoyl)oxazole, also known as DCBO, is a chemical compound with the molecular formula C10H5Cl2NO2 . It belongs to the family of oxazole derivatives.

Synthesis Analysis

The synthesis of oxazole derivatives like 2-(2,5-Dichlorobenzoyl)oxazole often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for oxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular weight of 2-(2,5-Dichlorobenzoyl)oxazole is 242.06 g/mol . It is a planar molecule due to the aromaticity of the oxazole ring .

Chemical Reactions Analysis

Oxazole compounds, including 2-(2,5-Dichlorobenzoyl)oxazole, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .

Wissenschaftliche Forschungsanwendungen

1. Coordination Chemistry and Catalysis

Oxazoline ligands, including compounds like 2-(2,5-Dichlorobenzoyl)oxazole, have shown promise in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are known for their versatility, straightforward synthesis, and the ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

2. Synthesis of Oxazoles

Oxazoles, including derivatives of 2-(2,5-Dichlorobenzoyl)oxazole, can be synthesized from propargylcarboxamides using catalysis by metals such as gold and palladium. These processes are noted for their mild reaction conditions and can lead to various substituted oxazoles useful in medicinal chemistry (Hashmi et al., 2004), (Verrier et al., 2008).

3. Photophysical Properties

Research into the photophysical properties of oxazole derivatives has shown that they have interesting characteristics like fluorescence and potential as photoluminescent materials. This aspect could have applications in material science and photophysics (Yamamoto et al., 2007).

4. Corrosion Inhibition

Oxazole derivatives have been studied for their potential as corrosion inhibitors. Such applications are particularly relevant in materials science, where protecting metals like steel from corrosion is crucial (Moretti, Guidi, & Fabris, 2013).

5. Biological and Medicinal Applications

Although you requested exclusion of drug-related information, it's noteworthy that oxazoles, including compounds structurally related to 2-(2,5-Dichlorobenzoyl)oxazole, show a wide range of biological activities. This makes them significant in the field of medicinal chemistry for drug discovery (Zhang, Zhao, & Zhou, 2018), (Kaur et al., 2018).

Zukünftige Richtungen

Oxazole-based molecules, including 2-(2,5-Dichlorobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value .

Eigenschaften

IUPAC Name |

(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOVJNELYQXPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642111 |

Source

|

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorobenzoyl)oxazole | |

CAS RN |

898784-22-0 |

Source

|

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)